

The Solubility Profile of Domperidone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Domperidone

Cat. No.: B1670879

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An in-depth exploration of the solubility of **domperidone** in dimethyl sulfoxide (DMSO) and other organic solvents, providing essential data and methodologies for drug development professionals.

Domperidone, a dopamine D2 receptor antagonist, is a widely used antiemetic and prokinetic agent.^{[1][2]} Its classification as a Biopharmaceutical Classification System (BCS) Class II drug—characterized by low solubility and high permeability—presents significant challenges in formulation development.^[3] Understanding its solubility in various solvents is paramount for creating effective drug delivery systems, enabling consistent and predictable therapeutic outcomes. This technical guide provides a comprehensive overview of **domperidone's** solubility in DMSO and other common organic solvents, complete with quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Quantitative Solubility Data

The solubility of **domperidone** has been determined in a range of organic solvents. The following table summarizes the available quantitative data, providing a comparative reference for researchers.

Solvent	Molar Mass (g/mol)	Temperature (K)	Mole Fraction Solubility (10 ⁴ * x)	Solubility (mg/mL)	Reference
Dimethyl Sulfoxide (DMSO)	78.13	298.15	17.50	~48	[4]
278.15 - 318.15	Varies with temp.	~10	[3][5]		
N,N-Dimethylacetamide (DMA)	87.12	298.15	23.30	-	[3]
N,N-Dimethylformamide (DMF)	73.09	298.15	15.30	~10	[3][5]
n-Butanol	74.12	298.15	1.83	-	[3]
n-Propanol	60.10	298.15	1.21	-	[3]
Isobutanol	74.12	298.15	1.01	-	[3]
Ethylene Glycol (EG)	62.07	298.15	1.01	-	[3]
Ethanol	46.07	298.15	0.81	1	[3][4]
Isopropanol	60.10	298.15	0.65	-	[3]
Methanol	32.04	298.15	0.47	Very slightly soluble	[3]
Acetonitrile	41.05	298.15	0.28	-	[3]
Water	18.02	298.15	0.0029	<1, Slightly soluble	[2][6]

Note: The solubility of **domperidone** generally increases with rising temperature in these solvents.[3] For aqueous buffers, it is sparingly soluble; to maximize solubility, it is

recommended to first dissolve **domperidone** in DMSO and then dilute with the aqueous buffer.
[\[5\]](#)

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[\[3\]](#)[\[7\]](#) This technique is considered the gold standard for its ability to ensure a true thermodynamic equilibrium is reached between the dissolved and undissolved solute.[\[7\]](#)

Principle of the Shake-Flask Method

The core principle of this method is to create a saturated solution of the compound in the solvent of interest by allowing excess solid drug to equilibrate with the solvent over a specified period. The concentration of the dissolved drug in the supernatant is then measured to determine the solubility.

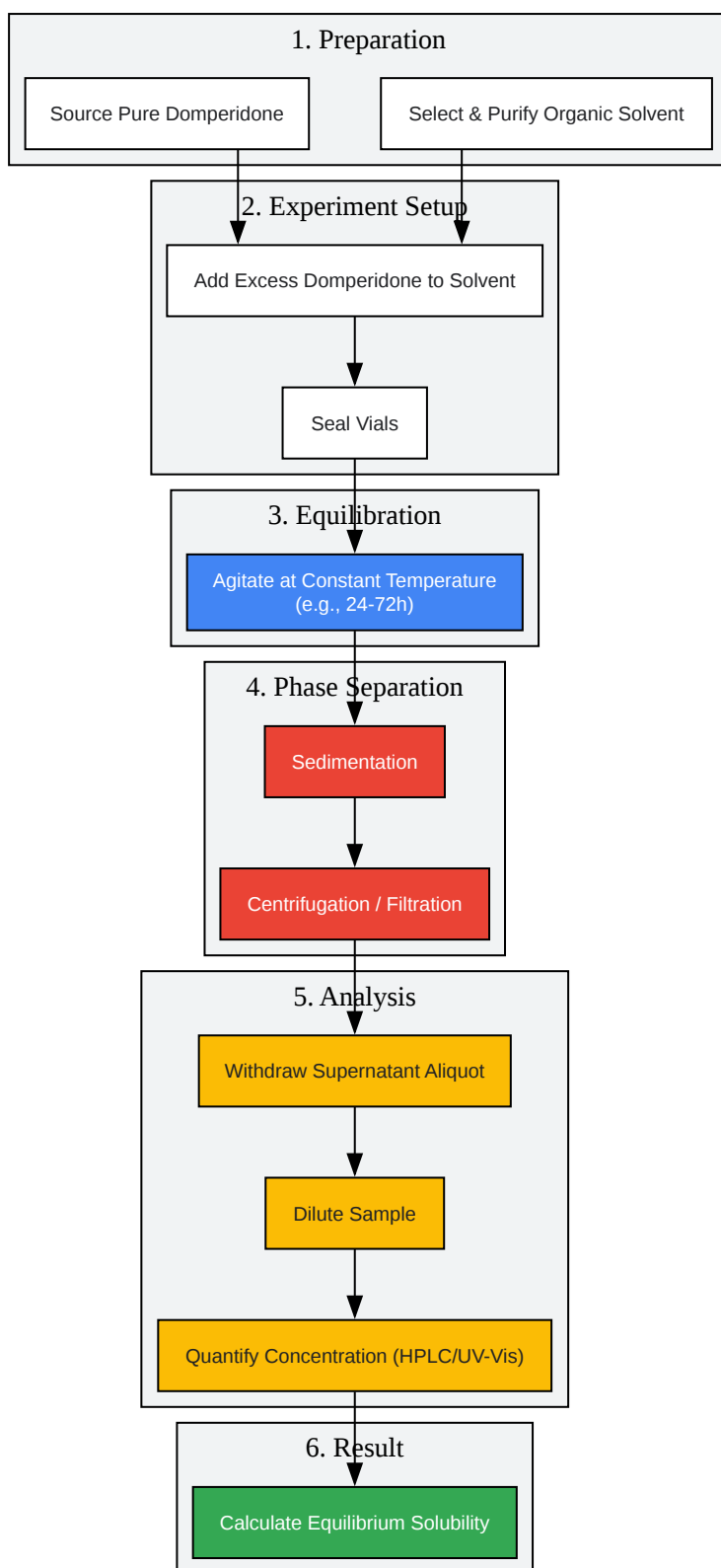
Detailed Methodology

- Preparation:
 - Ensure the purity of both the **domperidone** (solute) and the selected organic solvent.[\[8\]](#)
 - Prepare a series of vials or flasks for each solvent to be tested.
- Addition of Excess Solute:
 - Add an excess amount of crystalline **domperidone** to each vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.[\[7\]](#)
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a constant-temperature shaker or incubator. The temperature should be precisely controlled, with common temperatures for solubility studies being 25°C (298.15 K) and 37°C (310.15 K).[\[7\]](#)[\[8\]](#)

- Agitate the suspensions for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.^[7] It is advisable to sample at different time points to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).^[7]
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.^[9]
 - To separate the saturated solution from the undissolved solid, centrifugation or filtration can be employed.^[7] Centrifugation parameters (speed and time) should be optimized to ensure complete separation without affecting the dissolved concentration.
- Analysis of the Supernatant:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of **domperidone** in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.^{[8][10][11]}
- Calculation:
 - Calculate the original concentration of **domperidone** in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining **domperidone** solubility.



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